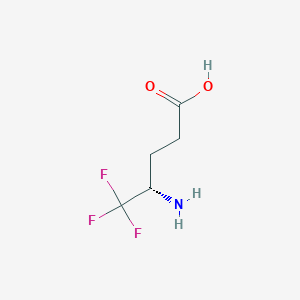
(S)-4-Amino-5,5,5-trifluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5,5,5-trifluoropentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-Amino-5-chloropentanoic acid, is reacted with a fluorinating agent like potassium fluoride under specific conditions to replace the chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Amino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Amino-5,5,5-trifluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of (S)-4-Amino-5,5,5-trifluoropentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5,5,5-trifluoropentanoic acid: Lacks the stereochemistry of the (S)-enantiomer.
4-Amino-5-chloropentanoic acid: Contains chlorine instead of fluorine atoms.
5,5,5-Trifluoroleucine: Another fluorinated amino acid with a different backbone structure.
Uniqueness
(S)-4-Amino-5,5,5-trifluoropentanoic acid is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1287373-66-3 |
|---|---|
Molekularformel |
C5H8F3NO2 |
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
(4S)-4-amino-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 |
InChI-Schlüssel |
FMHFLFRQGOQLBU-VKHMYHEASA-N |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C(CC(=O)O)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


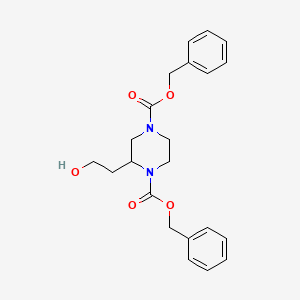
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
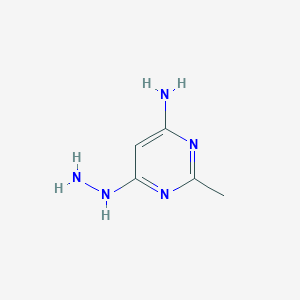
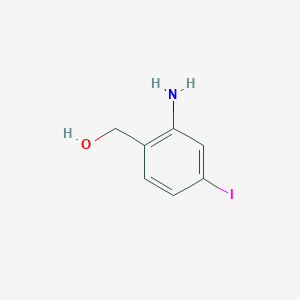
![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)

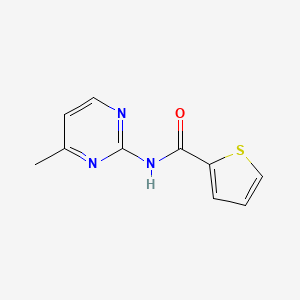
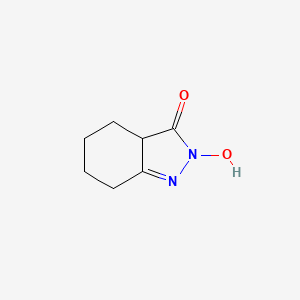
![cis-Ethyl 1-benzyl-2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-4-carboxylate](/img/structure/B13093827.png)
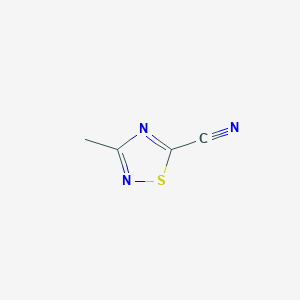
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B13093845.png)
